1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine, also known as CP-724,714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine works by inhibiting the activity of the EGFR tyrosine kinase, which is a key player in the growth and proliferation of cancer cells. By blocking this enzyme, 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine prevents the cancer cells from dividing and spreading, ultimately leading to their death.
Biochemical and Physiological Effects:
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, inhibits cell migration and invasion, and promotes apoptosis (programmed cell death). It also reduces the expression of various genes and proteins that are involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine is its specificity for the EGFR tyrosine kinase, which makes it a promising candidate for cancer treatment. However, it also has some limitations, including its potential toxicity and the development of resistance in some cancer cells.
Zukünftige Richtungen
There are several future directions for research on 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine. One area of focus is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the identification of biomarkers that can predict the response to 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine treatment. Additionally, researchers are exploring the potential use of 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine in combination with other cancer therapies to enhance their effectiveness.
Synthesemethoden
The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine involves several steps, including the reaction of 6-cyclopropylpyrimidin-4-amine with N,N-dimethyl-1,4-diazepane, followed by the addition of various reagents to form the final product. The process has been optimized to maximize yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-18(2)13-4-3-8-19(9-7-13)15-10-14(12-5-6-12)16-11-17-15/h10-13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZWEWLDMLADBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyclopropylpyrimidin-4-YL)-N,N-dimethylazepan-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.